7-methoxy-2-methyl-1H-indole-3-carboxylic acid
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Overview
Description
7-Methoxy-2-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Preparation Methods
The synthesis of 7-methoxy-2-methyl-1H-indole-3-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole ring . Another method includes the palladium-catalyzed intramolecular oxidative coupling of anilines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .
Chemical Reactions Analysis
7-Methoxy-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include substituted indoles, quinones, and reduced derivatives.
Scientific Research Applications
7-Methoxy-2-methyl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Industry: Indole derivatives are used in the production of dyes, perfumes, and other industrial chemicals.
Comparison with Similar Compounds
7-Methoxy-2-methyl-1H-indole-3-carboxylic acid can be compared with other similar compounds such as:
2-Methylindole-3-carboxylate: This compound shares a similar indole core but differs in the substitution pattern, leading to different chemical and biological properties.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different functional groups, resulting in distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other indole derivatives.
Properties
CAS No. |
354574-21-3 |
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Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
7-methoxy-2-methyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-6-9(11(13)14)7-4-3-5-8(15-2)10(7)12-6/h3-5,12H,1-2H3,(H,13,14) |
InChI Key |
ARJNLHYCQMPIAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)OC)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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